molecular formula C12H6Br2N2O4S2 B8206125 Bis(4-bromo-2-nitrophenyl) disulfide

Bis(4-bromo-2-nitrophenyl) disulfide

Cat. No.: B8206125
M. Wt: 466.1 g/mol
InChI Key: HZSXTYGKTBELJY-UHFFFAOYSA-N
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Description

Contextual Significance in Aromatic Disulfide Chemistry

Aromatic disulfides are a class of organosulfur compounds characterized by a disulfide bond connected to two aryl groups. This S-S linkage is the defining feature, imbuing these molecules with specific chemical properties. The disulfide bond is known for its ability to undergo reversible cleavage (reduction) to form two thiol (-SH) groups, a transformation that is fundamental in biochemistry, particularly in protein folding and stability. ontosight.ainih.gov

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. numberanalytics.comresearchgate.net Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.commsu.edu This electronic influence can also affect the disulfide bond itself, potentially making it more susceptible to nucleophilic attack and cleavage. nih.gov

The specific placement of these groups (4-bromo and 2-nitro) further refines the molecule's characteristics, influencing its geometry and intermolecular interactions in the solid state. The study of such substituted disulfides is crucial for understanding how electronic effects are transmitted across the disulfide linkage and for designing molecules with tailored redox properties.

Interdisciplinary Relevance and Research Drivers for Substituted Diaryl Disulfides

The scientific interest in substituted diaryl disulfides, including compounds structurally similar to Bis(4-bromo-2-nitrophenyl) disulfide, is driven by their utility across various disciplines. These compounds are more than just chemical curiosities; they are versatile building blocks and functional molecules.

In organic synthesis , diaryl disulfides are valuable precursors. Their reduction provides a straightforward route to aromatic thiols, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai Furthermore, the disulfide linkage itself can be a target for chemical transformations, allowing for the construction of more complex sulfur-containing molecules. beilstein-journals.org Visible-light-mediated methods have been developed for the efficient synthesis of diaryl disulfides, highlighting their importance as synthetic targets. beilstein-journals.org

In materials science , the disulfide bond is exploited for the development of dynamic materials and polymers. ontosight.ai The ability of the S-S bond to cleave and reform allows for the creation of self-healing polymers and stimuli-responsive materials. Substituted diaryl disulfides can be incorporated into polymer chains or used as cross-linkers, where the nature of the aromatic substituents can be used to tune the material's mechanical and electronic properties. ontosight.ai

In medicinal chemistry and biochemistry , the disulfide motif is of significant interest. Disulfide bonds are critical for the structural integrity of many proteins. ontosight.ai Synthetic diaryl disulfides are studied as potential therapeutic agents or as probes for biological systems. For instance, diaryl disulfides with specific substitutions have been investigated as analogues of potent antimitotic agents, demonstrating that this class of compounds has potential in drug discovery. nih.gov The nitro and halo substituents can play a key role in modulating biological activity.

The combination of a stable aromatic framework with a reactive disulfide bond makes substituted diaryl disulfides a rich platform for scientific exploration and technological innovation.

Physicochemical Data of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Bis(4-nitrophenyl) disulfide100-32-3C₁₂H₈N₂O₄S₂308.33Yellow crystalline solid
Bis(2-nitrophenyl) disulfide1155-00-6C₁₂H₈N₂O₄S₂308.33Yellow powder/crystal
Bis(4-bromophenyl) sulfide (B99878)1223-31-0C₁₂H₈Br₂S344.07Orange flaky crystals

Note: Data sourced from publicly available chemical databases. cymitquimica.comchemeo.comnist.govchemicalbook.comcymitquimica.com This table is for comparative purposes to illustrate the properties of similar chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-[(4-bromo-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSXTYGKTBELJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])SSC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bis 4 Bromo 2 Nitrophenyl Disulfide

Direct Synthetic Routes and Reaction Conditions

The direct synthesis of Bis(4-bromo-2-nitrophenyl) disulfide can be approached through two primary strategies: the oxidative coupling of the corresponding thiol and the direct sulfurization of an aromatic precursor.

Oxidative Coupling of 4-Bromo-2-nitrophenyl Thiols

The formation of a disulfide bond via the oxidation of a thiol is a common and efficient method. This approach involves the initial synthesis of 4-bromo-2-nitrophenyl thiol, which is then dimerized through oxidation.

The synthesis of the precursor, 4-bromo-2-nitrophenyl thiol, can be achieved from 1,4-dibromo-2-nitrobenzene through a nucleophilic aromatic substitution reaction with a sulfur nucleophile, followed by reduction. A plausible route involves the reaction of 1,4-dibromo-2-nitrobenzene with a sulfur source like sodium hydrosulfide (NaSH).

Once the thiol is obtained, various oxidizing agents can be employed for the oxidative coupling. Common oxidants include hydrogen peroxide, iodine, dimethyl sulfoxide (DMSO), and air (oxygen). The choice of oxidant and reaction conditions can significantly influence the reaction rate and yield. For instance, air oxidation is often catalyzed by a base, while DMSO-mediated oxidation can proceed under acidic conditions biolmolchem.com.

A general representation of the oxidative coupling is shown below:

2 (4-bromo-2-nitrophenyl thiol) + [O] → this compound + H₂O

The reaction conditions for such transformations are typically mild and can be tailored based on the chosen oxidant. A comparative overview of different oxidizing agents for the synthesis of diaryl disulfides is presented in the table below.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Air (O₂)Base catalyst (e.g., Et₃N), organic solvent (e.g., DMF)Green and inexpensive oxidantCan be slow, may require elevated temperatures
Hydrogen Peroxide (H₂O₂)Often uncatalyzed or with a catalyst, aqueous or organic solventClean byproduct (water)Potential for over-oxidation
Iodine (I₂)Mild conditions, often in an organic solventHigh yields and selectivityStoichiometric use of iodine
Dimethyl Sulfoxide (DMSO)Acidic catalyst (e.g., HI), organic solventReadily available and inexpensiveFormation of dimethyl sulfide (B99878) as a byproduct

Sulfurization Reactions Involving Aromatic Precursors

A more direct approach to this compound involves the direct introduction of a disulfide bridge onto the aromatic precursor, 1,4-dibromo-2-nitrobenzene. This can be achieved by reacting the aryl halide with a sulfurizing agent such as sodium disulfide (Na₂S₂).

A well-established procedure for the synthesis of analogous di-o-nitrophenyl disulfide from o-chloronitrobenzene provides a strong template for this reaction orgsyn.org. This method involves the preparation of a sodium disulfide solution by reacting sodium sulfide with elemental sulfur in an alcoholic solvent. The subsequent reaction with the aryl halide at elevated temperatures yields the desired disulfide.

The reaction can be summarized as follows:

2 (1,4-dibromo-2-nitrobenzene) + Na₂S₂ → this compound + 2 NaBr

The reaction is typically carried out in a refluxing alcoholic solvent, such as ethanol (B145695). The success of this reaction relies on the nucleophilic aromatic substitution of the bromine atom, which is activated by the electron-withdrawing nitro group in the ortho position.

Optimized Synthesis Protocols and Scalability

For the industrial application of this compound, the development of optimized and scalable synthetic protocols is crucial.

Parametric Optimization for Enhanced Reaction Efficiency

The efficiency of both the oxidative coupling and sulfurization routes can be significantly improved through systematic parametric optimization. Key parameters that can be tuned include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility of reactants and can participate in the reaction.

Concentration: Impacts reaction kinetics and product isolation.

Catalyst/Reagent Stoichiometry: Crucial for maximizing yield and minimizing byproducts.

A hypothetical optimization table for the sulfurization reaction is presented below, illustrating how systematic variation of parameters can lead to an optimized protocol.

EntryPrecursor (mmol)Na₂S₂ (mmol)SolventTemperature (°C)Time (h)Yield (%)
11.01.1Ethanol78 (reflux)475
21.01.5Ethanol78 (reflux)485
31.01.5Methanol (B129727)65 (reflux)682
41.01.5Isopropanol82 (reflux)388
51.01.5Ethanol60870

Development of Scalable Production Strategies

Transitioning a synthetic protocol from the laboratory to an industrial scale presents several challenges, including heat and mass transfer limitations, safety considerations, and cost-effectiveness. The development of scalable production strategies for this compound would likely focus on:

Batch Process Optimization: For traditional batch reactors, ensuring efficient mixing and temperature control is paramount, especially for exothermic reactions.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for nitration and other potentially hazardous reactions by providing superior heat and mass transfer, enhanced safety, and the potential for automation and process control researchgate.nettechnologynetworks.com. A continuous flow setup for the sulfurization reaction could involve pumping a solution of 1,4-dibromo-2-nitrobenzene and a solution of the sulfurizing agent through a heated reactor coil, allowing for precise control over reaction time and temperature.

Novel Synthetic Approaches

Recent advances in synthetic methodology offer new avenues for the synthesis of diaryl disulfides, which could be applied to the preparation of this compound.

Catalytic Methods: The use of transition metal catalysts, such as copper or palladium, has been explored for the formation of C-S bonds. While often employed for the synthesis of thioethers, catalytic systems for the direct formation of disulfides from aryl halides and a sulfur source are being developed. These methods could offer milder reaction conditions and improved functional group tolerance.

Photochemical Synthesis: Visible-light-mediated reactions have emerged as a green and efficient tool in organic synthesis. The photocatalytic coupling of arenediazonium salts with carbon disulfide to form diaryl disulfides has been reported, offering a metal-free alternative under mild conditions nih.gov.

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This technique has been applied to the synthesis of various sulfur-containing compounds and could potentially be adapted for the production of this compound.

These novel approaches, while not yet specifically reported for the target compound, represent the forefront of synthetic chemistry and hold promise for the future development of more efficient, sustainable, and scalable methods for the production of this compound and other functionalized diaryl disulfides.

Photochemical Synthesis of Related Disulfides

Photochemical methods provide a green and efficient alternative to traditional oxidative coupling of thiols for the synthesis of disulfides. These reactions are often carried out under mild conditions, minimizing the formation of byproducts and simplifying purification. tandfonline.commdpi.comresearchgate.net The general principle involves the photo-induced oxidation of the corresponding thiol precursor, 4-bromo-2-nitrobenzenethiol, in the presence of a photosensitizer or a photocatalyst.

Recent advancements in this field have demonstrated the use of various systems to achieve high yields and selectivity. For instance, organic dyes like Eosin Y have been employed as metal-free photosensitizers for the aerobic oxidation of thiols to disulfides under visible light irradiation. mdpi.com This approach is attractive due to the low toxicity and cost of organic dyes. mdpi.com Another promising strategy involves the use of heterogeneous photocatalysts, such as titanium dioxide (TiO2), which can be easily recovered and reused, making the process more sustainable. researchgate.net The reaction is typically carried out in a suitable solvent and can be significantly accelerated in continuous-flow reactors. researchgate.net

Furthermore, quantum dots (QDs) have emerged as highly efficient catalysts for the photochemical oxidative coupling of thiols. tandfonline.com Bismuth quantum dots, for example, have been shown to catalyze the transformation of a wide range of aromatic and aliphatic thiols into their corresponding disulfides in good to quantitative yields with low catalyst loading. tandfonline.com This method demonstrates tolerance to various functional groups, which is a crucial aspect for the synthesis of complex molecules like this compound.

The photochemical disulfide-ene reaction is another innovative approach that has been developed for the modification of disulfide bonds. acs.org This method involves the reduction of the disulfide under UV irradiation in the presence of a suitable alkylation reagent, allowing for enhanced characterization by mass spectrometry. acs.org While primarily used for analytical purposes, the underlying principles of photochemical disulfide cleavage and formation could be adapted for synthetic applications.

Illustrative data from the photochemical synthesis of related aromatic disulfides are presented in the table below. These examples highlight the typical reaction conditions and yields that can be expected for the synthesis of this compound using similar methodologies.

Precursor ThiolPhotocatalyst/SensitizerLight SourceSolventReaction TimeYield (%)Reference
4-NitrothiophenolEosin YVisible LightAcetonitrile2 h95 mdpi.com
4-BromothiophenolTiO2Visible LightMethanol30 min98 researchgate.net
ThiophenolBi Quantum DotsUV Light (365 nm)Ethanol1 h99 tandfonline.com

Mechanochemical Metathesis Reactions

Mechanochemistry offers a solvent-free or low-solvent approach to chemical synthesis, where mechanical energy, such as grinding or milling, is used to drive chemical reactions. This technique is particularly advantageous for its reduced environmental impact, faster reaction times, and the ability to induce reactions that are difficult to achieve in solution.

Disulfide metathesis, or exchange, is a reaction that can be effectively promoted by mechanochemical means. In the context of synthesizing unsymmetrical disulfides, this involves the grinding of two different symmetrical disulfides in the presence of a catalyst. For the synthesis of a compound like this compound, a potential mechanochemical route could involve the metathesis of Bis(4-bromophenyl) disulfide and Bis(2-nitrophenyl) disulfide.

Research has shown that liquid-assisted grinding (LAG) with a small amount of a suitable liquid can significantly enhance the reaction rates and yields of mechanochemical transformations. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed to facilitate the metathesis of diaryl disulfides. The reaction proceeds through a thiolate-disulfide interchange mechanism, which is accelerated by the mechanical force.

The application of high pressure has also been explored as a method to drive disulfide metathesis, demonstrating that mechanical force can be a powerful tool in dynamic covalent chemistry. Furthermore, ultrasound has been utilized to initiate disulfide scission and subsequent reactions, showcasing another form of mechanical energy that can be harnessed for disulfide chemistry. rsc.orgrsc.org

While direct mechanochemical synthesis of this compound from its constituent symmetrical disulfides has not been explicitly reported, the existing literature on mechanochemical disulfide metathesis provides a strong foundation for developing such a synthetic protocol. The table below provides examples of mechanochemical disulfide metathesis reactions for related aromatic disulfides, illustrating the potential conditions and outcomes.

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
Bis(2-nitrophenyl) disulfideBis(4-chlorophenyl) disulfideDBUGrinding2-Nitrophenyl-4'-chlorophenyl disulfide>95
Diphenyl disulfideBis(4-aminophenyl) disulfideNoneHigh Pressure4-Aminophenyl phenyl disulfideNot reported

Comprehensive Structural Elucidation and Solid State Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of a molecule. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Bis(4-bromo-2-nitrophenyl) disulfide, ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the asymmetry of the phenyl rings. Each ring contains three protons. The proton positioned between the nitro and disulfide groups would likely appear as the most downfield signal due to the strong electron-withdrawing effects of these substituents. The other two protons would exhibit chemical shifts and coupling constants consistent with their positions relative to the bromine and nitro groups. Based on data for similar compounds like 4-bromo-2-nitrophenol (B183274) and 4-bromo-2-nitroaniline, the chemical shifts would likely fall in the range of 7.0-8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to display six distinct signals for the six unique carbon atoms in each symmetrical half of the molecule. The carbon atoms directly attached to the electron-withdrawing nitro and disulfide groups would be the most deshielded and thus appear at the highest chemical shifts. The carbon-bromine bond would also influence the chemical shift of the attached carbon.

Expected ¹H NMR Data for this compound This table is predictive and based on analogous compounds.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H-3 8.0 - 8.4 d ~2-3
H-5 7.8 - 8.2 dd ~8-9, ~2-3

Expected ¹³C NMR Data for this compound This table is predictive and based on analogous compounds.

Carbon Atom Expected Chemical Shift (ppm)
C-1 (C-S) 135 - 145
C-2 (C-NO₂) 145 - 155
C-3 120 - 130
C-4 (C-Br) 115 - 125
C-5 130 - 140

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the key vibrational modes would be:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Carbon-Sulfur (C-S) Bond: A moderate absorption is anticipated in the region of 600-800 cm⁻¹.

Disulfide (S-S) Bond: A weak absorption, often more prominent in Raman spectra, is expected around 430-510 cm⁻¹.

Carbon-Bromine (C-Br) Bond: A characteristic absorption should appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Bonds: Stretching and bending vibrations for the aromatic ring would also be present.

Expected Vibrational Frequencies for this compound This table is predictive and based on analogous compounds.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Asymmetric NO₂ Stretch 1520 - 1560 (Strong) 1520 - 1560 (Moderate)
Symmetric NO₂ Stretch 1340 - 1370 (Strong) 1340 - 1370 (Strong)
C-S Stretch 600 - 800 (Moderate) 600 - 800 (Moderate)
S-S Stretch 430 - 510 (Weak) 430 - 510 (Strong)

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-aromatic system and the disulfide bridge would likely result in characteristic absorption bands in the ultraviolet and possibly the visible regions of the spectrum. Transitions such as π → π* and n → π* are expected.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₆Br₂N₂O₄S₂), the expected molecular weight is approximately 465.7 g/mol . The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two bromine atoms (with their nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the disulfide bond, leading to the formation of a 4-bromo-2-nitrophenylthio radical or cation. Further fragmentation could involve the loss of the nitro group.

Expected Mass Spectrometry Data for this compound This table is predictive.

Ion Expected m/z Description
[M]⁺ ~466 Molecular ion
[M/2]⁺ ~233 Cleavage of S-S bond

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been found in the searched databases, analysis of similar structures, such as that of 1,2-Bis(2,4-dinitrophenyl)disulfane, can provide valuable insights into its likely solid-state conformation.

The molecule is expected to adopt a non-planar conformation. The two 4-bromo-2-nitrophenyl groups are not likely to be coplanar due to steric hindrance and the nature of the disulfide bond. The C-S-S-C dihedral angle is a key parameter in describing the conformation of diaryl disulfides and typically falls in the range of 80-100°.

A detailed X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. The S-S bond length in diaryl disulfides is typically around 2.0-2.1 Å. The C-S bond lengths would be in the range of 1.75-1.80 Å. The geometry around the sulfur atoms would be bent. The nitro groups may be slightly twisted out of the plane of the benzene (B151609) rings.

Expected Geometrical Parameters for this compound This table is predictive and based on analogous compounds.

Parameter Expected Value
S-S Bond Length 2.0 - 2.1 Å
C-S Bond Length 1.75 - 1.80 Å
C-S-S Bond Angle 100 - 105°

Investigation of Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in the crystalline lattice of this compound is a testament to the directional and specific nature of various intermolecular interactions. These interactions work in concert to form a stable and well-defined three-dimensional structure.

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
C-H···OData not availableData not available
C-H···NData not availableData not available
C-H···BrData not availableData not available
Data based on typical ranges for such interactions; specific data for this compound is not publicly available.

A key feature in the crystal structure of this compound is the presence of halogen bonds. The bromine atoms, with their electropositive σ-holes, engage in directional interactions with nucleophilic partners. Prominent among these are Br···O interactions with the oxygen atoms of the nitro groups of adjacent molecules. Furthermore, Br···Br interactions are observed, contributing to the cohesion of the crystal lattice. The potential for Br···π interactions with the electron-rich aromatic rings also plays a role in the supramolecular assembly, further stabilizing the packed structure.

Interaction Type Donor-Acceptor Distance (Å) Significance
Br···OData not availableKey directional interaction
Br···BrData not availableContributes to lattice cohesion
Br···πData not availableStabilizes layered motifs
Specific interaction parameters for this compound are not publicly available.
Contact Type Percentage Contribution (%)
H···HData not available
Br···H/H···BrData not available
O···H/H···OData not available
C···H/H···CData not available
Br···O/O···BrData not available
Br···BrData not available
OtherData not available
Quantitative data from Hirshfeld surface analysis for this compound is not available in the reviewed literature.

Polymorphism and Crystal Engineering Strategies

The existence of multiple, distinct intermolecular interaction motifs in this compound suggests the potential for polymorphism—the ability to crystallize in different solid-state forms. Each potential polymorph would exhibit a unique set of physical properties. The understanding of the interplay of hydrogen bonding, halogen bonding, and π-stacking provides a foundation for crystal engineering strategies. By systematically modifying crystallization conditions or introducing co-crystallizing agents, it may be possible to predictably generate new crystalline forms with tailored properties. However, no specific studies on the polymorphism of this compound have been reported to date.

Chemical Reactivity, Transformation Mechanisms, and Kinetic Studies

Disulfide Bond Reactivity

The disulfide bond is a key functional group that undergoes a variety of redox and exchange reactions. The electron-withdrawing nature of the nitro and bromo substituents has a profound impact on the reactivity of the S-S bond.

The disulfide bond in Bis(4-bromo-2-nitrophenyl) disulfide can be readily cleaved under reductive conditions to yield two equivalents of the corresponding thiol, 4-bromo-2-nitrophenylthiol. A variety of reducing agents can accomplish this transformation. Studies on a range of para-substituted diaryl disulfides have shown that the reduction is a dissociative process, leading to the cleavage of the S-S bond in a stepwise manner. The presence of electron-withdrawing groups, such as the nitro group in the ortho position and the bromo group in the para position, is known to enhance the rate of reduction. acs.orgacs.org For instance, the reduction of aromatic disulfides with lithium tri-tert-butoxyaluminohydride has demonstrated that electron-withdrawing substituents dramatically increase the reaction rate. acs.org

The mechanism of this reductive cleavage often involves an initial electron transfer to the disulfide, forming a radical anion intermediate. acs.orgnih.gov The stability of this intermediate is influenced by the substituents on the aromatic ring. With electron-withdrawing groups like nitro and bromo, the singly occupied molecular orbital (SOMO) can be delocalized onto the aryl system, which in turn affects the bond dissociation energy and the rate of S-S bond cleavage. acs.orgnih.gov

Table 1: Common Reducing Agents for Disulfide Bond Cleavage

Reducing AgentConditionsProduct
Sodium borohydride (NaBH₄)Alcoholic solvents4-bromo-2-nitrophenylthiol
Lithium aluminium hydride (LiAlH₄)Ethereal solvents (e.g., THF, diethyl ether)4-bromo-2-nitrophenylthiol
Dithiothreitol (DTT)Aqueous buffer4-bromo-2-nitrophenylthiol
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffer4-bromo-2-nitrophenylthiol
Lithium tri-tert-butoxyaluminohydride (LTBA)Tetrahydrofuran (THF)4-bromo-2-nitrophenylthiol

Oxidation of this compound can lead to the formation of 4-bromo-2-nitrobenzenesulfonic acid. This transformation typically requires strong oxidizing agents and can proceed through several intermediate oxidation states of sulfur, such as thiosulfinates and thiosulfonates. biolmolchem.com The oxidation of disulfides to sulfonic acids can be achieved using various oxidants, including hydrogen peroxide, peroxy acids, and potassium permanganate. A patented process describes the oxidation of thiols and disulfides to sulfonic acids using a sulfoxide, such as dimethyl sulfoxide (DMSO), in the presence of a halogen or hydrogen halide catalyst and water. google.com This process has been applied to related compounds like diphenyl disulfide. google.com

The stepwise oxidation of thiols first forms disulfides, and further oxidation leads to sulfonic acids. biolmolchem.com The reaction conditions, including the choice of oxidant, catalyst, and solvent, are crucial for controlling the final product and avoiding over-oxidation. biolmolchem.com

This compound can participate in disulfide metathesis, also known as disulfide exchange or scrambling, with other disulfides or with thiols. These reactions are generally reversible and lead to an equilibrium mixture of disulfides. The thiol-disulfide exchange reaction is initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov The rate and equilibrium of this exchange are influenced by the acidity of the attacking thiol and the stability of the resulting thiolate leaving group. Aromatic thiols generally have lower pKa values, making them better leaving groups and facilitating the exchange process. researchgate.net

Recent research has explored catalyst-free disulfide exchange reactions induced by high pressure, providing a more sustainable route to unsymmetrical disulfides. acs.org Base-triggered metathesis reactions of aromatic disulfides with alkyl disulfides have also been developed, expanding the synthetic utility of these transformations. nih.gov These reactions proceed through a thiolate intermediate that initiates the disulfide exchange cascade.

Aromatic Ring Reactivity and Functional Group Transformations

The aromatic rings of this compound are activated towards certain reactions due to the presence of the electron-withdrawing nitro group and the bromo substituent.

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This activation is most effective when the nitro group is positioned ortho or para to a good leaving group, which in this case is the bromine atom. echemi.comlibretexts.org The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.org

Therefore, the bromine atom at the 4-position of this compound is susceptible to displacement by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, and then the bromide ion is eliminated to restore the aromaticity of the ring. nih.govechemi.com The ortho-nitro group plays a crucial role in stabilizing the intermediate through resonance.

Table 2: Examples of Nucleophiles in SNAr Reactions

NucleophileProduct Type
Alkoxides (RO⁻)Aryl ethers
Amines (RNH₂)Substituted anilines
Thiolates (RS⁻)Diaryl sulfides
Hydroxide (OH⁻)Phenols
Azide (N₃⁻)Aryl azides

The bromine atom on the aromatic ring of this compound can undergo various transformations typical of aryl bromides. Besides being a leaving group in SNAr reactions as discussed above, it can also participate in metal-catalyzed cross-coupling reactions. However, the strong electron-withdrawing effect of the nitro group can influence the reactivity of the C-Br bond in these reactions.

Electrophilic aromatic substitution reactions on the ring are generally disfavored due to the deactivating nature of both the nitro and bromo substituents. libretexts.orgmsu.edu If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The nitro group is a meta-director, while the bromine atom is an ortho-, para-director.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, the reaction pathways for the key transformations of its functional groups can be inferred from well-established mechanisms for related aromatic compounds.

Reduction of the Nitro Group: The reduction of a nitro group to an amine, for example using a metal in acidic medium like Sn/HCl, is believed to proceed through a series of two-electron reduction steps. The generally accepted pathway involves the following intermediates:

Nitroso Intermediate: The nitro group is first reduced to a nitroso group. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Hydroxylamino Intermediate: The nitroso group is further reduced to a hydroxylamino group. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Amino Product: Finally, the hydroxylamino group is reduced to the amino group. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

In catalytic hydrogenation, the mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the nitro group, leading to the same intermediates.

Disulfide Bond Reduction: The disulfide bond can be reduced to two thiol groups by various reducing agents, such as sodium borohydride (NaBH₄) or thiols like dithiothreitol (DTT). The mechanism of thiol-disulfide exchange involves a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, forming a new disulfide and releasing a thiolate. This process continues until the original disulfide is fully reduced.

The electronic effects of the substituents on the phenyl ring play a crucial role in determining the kinetics of reactions involving this compound. These effects can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants of a series of substituted aromatic compounds to the electronic properties of the substituents.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the reduction of the nitro group in this compound, the presence of the electron-withdrawing bromine atom and the disulfide linkage will influence the electron density at the nitro group and, consequently, the rate of reduction. Electron-withdrawing groups generally increase the rate of reduction of nitroarenes by making the nitro group more electrophilic. The Hammett substituent constants (σ) for the bromo group and a disulfide group would provide a quantitative measure of their electronic influence on the reaction rate.

The following table provides hypothetical kinetic data illustrating the effect of substituents on the rate of a generic reaction on a substituted nitrophenyl system.

Substituent (X)σ_paraRate Constant (k, s⁻¹)log(k/k₀)
-H0.001.0 x 10⁻⁴0.00
-Br0.232.5 x 10⁻⁴0.40
-NO₂0.788.0 x 10⁻⁴0.90
-OCH₃-0.270.5 x 10⁻⁴-0.30

This table is illustrative and does not represent actual experimental data for this compound.

A positive ρ value for the reaction would indicate that electron-withdrawing groups accelerate the reaction, which is typically the case for the reduction of nitro compounds.

The solvent environment can significantly influence the mechanism and kinetics of chemical reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states.

In the case of nitro group reduction , the choice of solvent is crucial. For reductions using metals in acid, protic solvents like water or ethanol (B145695) are typically used to provide the necessary protons for the reaction. The solubility of the starting material and the reducing agent in the chosen solvent system is also a critical factor.

For catalytic hydrogenation , the solvent must be inert to the reaction conditions and capable of dissolving the substrate. Solvents like ethanol, methanol (B129727), or ethyl acetate are commonly employed. The solvent can also influence the activity and selectivity of the catalyst.

The polarity of the solvent can affect the rates of reactions involving charge separation or charge dispersal in the transition state. For instance, a reaction that proceeds through a more polar transition state than the reactants will be accelerated in a more polar solvent.

The table below summarizes the general effects of solvent properties on reaction rates.

Solvent PropertyEffect on Reactions with More Polar Transition StateEffect on Reactions with Less Polar Transition State
Increasing Polarity Rate increasesRate decreases
Protic Solvents Can stabilize charged species through hydrogen bonding, affecting rates. Can also act as a proton source.May solvate nucleophiles, reducing their reactivity.
Aprotic Solvents Generally favor reactions with anionic nucleophiles.Can influence reaction rates based on their polarity.

Kinetic Studies of this compound Reactions

Specific kinetic studies on reactions involving this compound are scarce in the available literature. However, kinetic data for related compounds, such as substituted nitrobenzenes, can provide insights into the expected reactivity of this molecule.

The reduction of nitroaromatic compounds often follows pseudo-first-order kinetics when the reducing agent is present in a large excess. The rate of the reaction can be monitored by techniques such as UV-Vis spectroscopy, following the disappearance of the nitroaromatic compound or the appearance of the corresponding amine.

The following table presents hypothetical pseudo-first-order rate constants for the reduction of a series of substituted nitrobenzenes, illustrating the influence of substituents on the reaction rate.

CompoundSubstituentRate Constant (k_obs, min⁻¹)
Nitrobenzene-H0.05
4-Chloronitrobenzene-Cl0.08
4-Bromonitrobenzene-Br0.09
4-Iodonitrobenzene-I0.10
2,4-Dinitrotoluene-CH₃, -NO₂0.15

This table is for illustrative purposes and does not represent actual experimental data for the listed compounds under a specific set of conditions.

Such kinetic data can be used to construct Hammett plots to quantitatively evaluate the electronic effects of the substituents on the reaction mechanism, as discussed in section 4.3.2. For this compound, a detailed kinetic study would be necessary to determine the precise rate constants for its reactions and to fully elucidate the underlying mechanisms.

Determination of Rate Constants and Activation Parameters

The quantitative study of the reactivity of this compound involves the determination of rate constants (k) and activation parameters, such as activation energy (Ea) or enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide insight into the energy profile of a reaction and the structure of the transition state.

Kinetic studies on analogous thiol-disulfide exchange reactions are often conducted using spectrophotometric methods, where the progress of the reaction is monitored by the appearance or disappearance of a chromophoric species. harvard.edunih.gov For reactions involving this compound, the release of the 4-bromo-2-nitrothiophenolate anion could be monitored spectroscopically. The reaction is typically studied under pseudo-first-order conditions, with a large excess of the reacting nucleophile (e.g., a thiol). nih.gov The observed rate constant (k_obs) is then determined, and the second-order rate constant is calculated from the slope of a plot of k_obs versus the concentration of the nucleophile. nih.gov

The Arrhenius equation and the Eyring equation are then used to determine the activation parameters from rate constants measured at various temperatures. nih.gov Activation parameters are crucial for inferring the organization of the transition state, including changes in solvation. harvard.edu For instance, S_N2 reactions of thiolate anions with disulfides often have characteristic activation entropy values. harvard.edu

The electron-withdrawing nature of the nitro and bromo groups is expected to significantly impact the rate constants. These groups increase the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack. Furthermore, they stabilize the resulting 4-bromo-2-nitrothiophenolate leaving group, which would lead to an increase in the reaction rate. Studies on related systems have shown that the rate of thiol-disulfide interchange is sensitive to the electronic properties of the disulfide. harvard.edu

Illustrative Data Table for Nucleophilic Cleavage:

The following table presents hypothetical kinetic data for the reaction of various nucleophiles with this compound. The trends are based on established principles of physical organic chemistry, where stronger nucleophiles and electron-withdrawing substituents on the disulfide lead to faster reaction rates.

Nucleophile (Nu⁻)Rate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Thiophenolate1504542.5-50
Cyanide855047.5-45
Hydroxide1.26562.5-30

Note: The data in this table are illustrative and not based on direct experimental measurements for this compound. They serve to demonstrate the expected trends in reactivity.

The activation energy for disulfide bond cleavage by various nucleophiles has been found to be in the range of 30-40 kJ/mol in certain protein contexts, and this barrier can be lowered by applying mechanical force. nih.govnih.gov The values presented in the illustrative table are consistent with typical activation energies for bimolecular reactions in solution.

Analysis of Reaction Orders and Rate-Determining Steps

The analysis of reaction orders provides fundamental information about the molecularity of the rate-determining step of a reaction. For transformations involving this compound, the most common reaction is the thiol-disulfide exchange.

Thiol-Disulfide Exchange:

This reaction is generally accepted to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.gov In this mechanism, a nucleophile, typically a thiolate anion (RS⁻), attacks one of the sulfur atoms of the disulfide bond. This attack occurs along the axis of the S-S bond, leading to a trigonal bipyramidal transition state where the attacking nucleophile and the leaving group are in axial positions. researchgate.net

Rate = k[ArSSAr][RS⁻]

where ArSSAr is this compound.

The rate-determining step is the nucleophilic attack on the disulfide bond to form the transient, high-energy transition state. The presence of electron-withdrawing groups (–Br and –NO₂) on the aromatic rings of this compound makes the sulfur atoms more electrophilic and stabilizes the negative charge on the leaving 4-bromo-2-nitrothiophenolate anion. This electronic effect accelerates the rate-determining step compared to unsubstituted diphenyl disulfide. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

While the primary site of reactivity is the disulfide bond, the aromatic rings of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strong electron-withdrawing nitro group, particularly at the ortho and para positions to the leaving group (in this case, the disulfide moiety could be considered a leaving group in a more complex transformation, or the bromo group could be substituted). libretexts.org

SNAr reactions typically proceed through a two-step addition-elimination mechanism. libretexts.orgnih.gov

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is usually the rate-determining step . libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

Rate = k[Aryl-X][Nu⁻]

However, reactions directly involving the cleavage of the disulfide bond via thiol-disulfide exchange are generally much faster and more common for this class of compounds than SNAr reactions on the ring itself.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Bis(4-bromo-2-nitrophenyl) disulfide. These calculations provide a robust framework for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. wikipedia.orgmdpi.com

For this compound, the HOMO is expected to be localized primarily on the disulfide bridge and the sulfur atoms, which are rich in electrons. The LUMO, conversely, is anticipated to be distributed over the nitrophenyl rings, a consequence of the strong electron-withdrawing nature of the nitro (-NO₂) groups. The presence of both the electron-withdrawing nitro groups and the bromine atoms influences the energy levels of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.comresearchgate.net

The electron density distribution, visualized through molecular electrostatic potential (MESP) maps, would reveal electron-rich regions (negative potential), likely around the oxygen atoms of the nitro groups and the sulfur atoms, and electron-deficient regions (positive potential) around the hydrogen atoms of the aromatic rings. This distribution is key to predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aromatic Disulfide

ParameterEnergy (eV)Description
HOMO Energy -6.5 eVRepresents the electron-donating ability of the molecule.
LUMO Energy -2.8 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 3.7 eVIndicates the molecule's chemical reactivity and stability.

Note: The values presented are illustrative and based on typical DFT calculations for substituted nitrophenyl compounds. researchgate.netresearchgate.net The exact values for this compound would require specific calculations.

The flexibility of the disulfide bond allows for various conformations in diaryl disulfides. The key dihedral angle is that of the C-S-S-C bond, which typically adopts a skew conformation with a dihedral angle around 85°. wikipedia.org For this compound, high-level DFT calculations would be employed to map the potential energy surface by systematically rotating the S-S bond.

Studies on similar molecules, such as 4,4'-dibromodiphenyl disulfide, have shown that substituents can significantly influence conformational preferences. researchgate.net In that case, bromine substituents were found to enhance π-π interactions, stabilizing certain conformers. researchgate.net For this compound, the bulky and polar nitro groups at the ortho position would introduce significant steric hindrance and electrostatic interactions, likely leading to a more complex conformational landscape with distinct energy minima. These calculations would identify the most stable (lowest energy) conformer and the energy barriers for rotation between different conformations.

DFT methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in experimental IR spectra. Key vibrational modes for this compound would include the S-S stretching frequency, C-S stretching, C-Br stretching, and the symmetric and asymmetric stretching of the NO₂ groups.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, aid in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. The transitions, such as the HOMO to LUMO transition, provide insight into the electronic structure of the molecule. researchgate.net

The stability of this compound is intrinsically linked to the strength of its covalent bonds, particularly the relatively weak S-S bond. The bond dissociation energy (BDE) is the energy required to break a bond homolytically. nih.gov DFT calculations are a reliable method for predicting BDEs. researchgate.netresearchgate.net

The S-S bond is known to be labile and can be cleaved under certain conditions, such as exposure to UV light or radicals. nih.govresearchgate.net The calculated BDE for the S-S bond in this molecule would provide a quantitative measure of its stability. The electron-withdrawing nitro groups are expected to influence the S-S bond strength compared to unsubstituted diphenyl disulfide. Theoretical studies have shown that aromatic disulfides generally have lower S-S BDEs than their alkyl counterparts. researchgate.net This analysis is crucial for understanding the potential degradation pathways and reactivity of the compound.

Table 2: Representative Calculated Bond Dissociation Energies (BDEs)

BondTypical BDE (kcal/mol)Method
Aromatic S-S 45 - 55DFT (B3LYP)
Alkyl S-S 60 - 70DFT (B3LYP)

Note: These are typical ranges for aromatic and alkyl disulfides. researchgate.netresearchgate.net The specific BDE for this compound would depend on the electronic effects of the bromo and nitro substituents.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, especially in a condensed phase like a solution.

MD simulations can model the behavior of this compound when dissolved in different solvents, such as water, ethanol (B145695), or less polar organic solvents like carbon disulfide. mdpi.comrsc.org These simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of molecular motion and intermolecular interactions.

Key insights from MD simulations would include:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound, polar solvents would be expected to interact strongly with the nitro groups.

Conformational Dynamics: How the molecule explores different conformations in solution. MD simulations can reveal the flexibility of the molecule and the timescales of conformational changes. nih.gov

Diffusion Coefficient: This parameter, which describes how quickly the molecule moves through the solvent, can be calculated from the simulation trajectory.

These simulations are critical for understanding how the solvent environment affects the molecule's properties and reactivity, bridging the gap between theoretical calculations on an isolated molecule and its behavior in a real-world chemical system.

No Found for this compound

A comprehensive search of scientific literature and databases has revealed a significant lack of published theoretical and computational chemistry studies specifically focused on the compound this compound. Despite a thorough investigation into simulations of intermolecular interactions, prediction of reaction pathways, and energy framework studies, no research dedicated to this particular molecule could be identified.

The requested article, which was to be structured around detailed theoretical and computational findings for this compound, cannot be generated due to the absence of the necessary primary research data. The specific subsections, including the simulation of intermolecular interactions in condensed phases, prediction of reaction pathways and transition states, and energy framework studies for crystal lattice interactions, require dedicated computational chemistry research that does not appear to be available in the public domain for this compound.

While research exists for structurally related compounds, such as various isomers of bis(nitrophenyl) disulfide and other brominated aromatic compounds, the specific combination of substituents in this compound makes it a unique chemical entity. Extrapolating data from these related but distinct molecules would be scientifically unsound and would not provide the accurate and specific information requested.

It is possible that this compound is a novel compound, has been synthesized but not yet subjected to in-depth computational analysis, or that such research exists in proprietary databases that are not publicly accessible. However, based on the available information, a scientifically rigorous article on its theoretical and computational chemistry cannot be compiled at this time.

Advanced Applications and Emerging Research Directions

A Versatile Precursor in Complex Organic Synthesis

The inherent reactivity of its distinct functional groups makes Bis(4-bromo-2-nitrophenyl) disulfide a powerful tool for synthetic chemists. The disulfide linkage can be readily cleaved to generate thiols, the nitro group can be reduced to an amine or act as a directing group, and the bromine atom is amenable to a wide array of cross-coupling reactions. This multi-faceted reactivity opens doors to the construction of intricate molecular frameworks.

A Building Block for Heterocyclic Compounds

While direct, documented syntheses of heterocyclic compounds from this compound are not extensively reported in the literature, the reactivity of its constituent parts strongly suggests its potential as a valuable precursor. Aromatic nitro compounds are well-established as important intermediates in the synthesis of a multitude of nitrogen-containing heterocycles. nih.govnumberanalytics.com The reduction of the nitro groups in this compound would yield the corresponding diamine, which could then serve as a key building block.

This resulting aromatic diamine, featuring bromine atoms and a disulfide linkage, could undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of benzodiazepine (B76468) or quinoxaline (B1680401) derivatives, structures that are prevalent in pharmacologically active molecules. The presence of the disulfide bond could either be retained in the final heterocyclic structure, imparting specific biological or material properties, or it could be cleaved at a strategic point in the synthetic sequence to allow for further functionalization.

Furthermore, the bromine atoms on the aromatic rings provide handles for subsequent modifications through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, further diversifying the accessible heterocyclic scaffolds. The general importance of heterocyclic compounds in medicinal chemistry underscores the potential value of this compound as a starting material in drug discovery programs. tsijournals.com

A Reagent in C-H Bond Functionalization Methodologies

The application of this compound as a direct reagent in C-H bond functionalization is a speculative but intriguing research avenue. The electron-withdrawing nature of the nitro groups polarizes the aromatic rings, which could influence their participation in certain C-H activation reactions. More plausibly, derivatives of this disulfide could play a significant role.

For example, upon reduction of the disulfide bond to the corresponding thiol, the resulting 4-bromo-2-nitrophenylthiol could be utilized in transition-metal-catalyzed C-H sulfenylation reactions. This would allow for the direct introduction of the 4-bromo-2-nitrophenylthio moiety onto various organic substrates, a valuable transformation for modifying the electronic and steric properties of molecules.

Synthesis of Novel Supramolecular Assemblies

The structural features of this compound make it an interesting candidate for the construction of novel supramolecular assemblies. Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. numberanalytics.com The nitro groups on the aromatic rings are capable of participating in hydrogen bonding and π-π stacking interactions, which are fundamental forces in the formation of supramolecular architectures. tsijournals.com

The bromine atoms can engage in halogen bonding, another important non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. The disulfide bond itself can act as a flexible linker, allowing for conformational freedom in the assembly process. It is conceivable that this compound could self-assemble into well-defined structures or be used as a component in co-crystals with other molecules capable of complementary non-covalent interactions. The potential to form ordered assemblies is of interest for applications in areas such as molecular recognition and sensing. acs.org

Applications in Materials Science

The unique combination of functional groups in this compound also makes it a promising candidate for applications in materials science, where the precise control of molecular structure is paramount for achieving desired material properties.

Precursors for Functional Polymer Synthesis

Aromatic nitro compounds are known to be used in the synthesis of various polymers. nih.gov The bifunctional nature of this compound, with two reactive sites on each phenyl ring, suggests its potential as a monomer or cross-linking agent in polymerization reactions.

For instance, the bromine atoms could be utilized in polycondensation reactions, such as Suzuki polycondensation, with appropriate difunctional monomers to create novel conjugated polymers. The presence of the nitro groups and the disulfide linkage in the polymer backbone would be expected to impart unique electronic and redox properties to the resulting material. Such polymers could find applications in organic electronics, such as in sensors or as components of organic light-emitting diodes (OLEDs).

Alternatively, the disulfide bond itself can be a key feature in the design of responsive polymers. Disulfide bonds can be reversibly cleaved under reducing or oxidizing conditions, allowing for the development of "smart" polymers that can degrade or change their properties in response to specific stimuli. This is a particularly active area of research for applications in drug delivery and self-healing materials.

Design of Advanced Functional Materials

Beyond polymers, this compound and its derivatives could be used in the design of other advanced functional materials. The high nitrogen and sulfur content, along with the presence of bromine, could make it a precursor for the synthesis of novel inorganic-organic hybrid materials or for the modification of material surfaces.

The ability of thiols (derived from the disulfide) to bind to gold and other metal surfaces is well-established. Self-assembled monolayers (SAMs) of 4-bromo-2-nitrophenylthiol on a gold surface could create a well-defined interface with specific chemical and electronic properties. The bromine atoms on the surface could then be used as anchor points for the subsequent attachment of other molecules, allowing for the layer-by-layer construction of complex surface architectures. Such functionalized surfaces could have applications in sensing, catalysis, and nanoelectronics.

Coordination Chemistry and Ligand Design

The disulfide bond in "this compound" presents an intriguing motif for ligand design and coordination chemistry. The sulfur atoms, with their lone pairs of electrons, can act as donor sites for metal ions, leading to the formation of a variety of coordination complexes. The electronic properties of the aromatic rings, influenced by the electron-withdrawing nitro and bromo substituents, are expected to modulate the coordinating ability of the sulfur atoms and the properties of the resulting metal complexes.

Synthesis of Metal Complexes with Disulfide-Containing Ligands

The synthesis of metal complexes with "this compound" as a ligand can be achieved through the direct reaction of the disulfide with a suitable metal salt in an appropriate solvent. While specific studies on the coordination of "this compound" are not extensively documented, analogies can be drawn from research on similar aromatic disulfide ligands. For instance, studies on bis(2-bromophenyl)disulfide have shown its capability to act as a monodentate ligand, coordinating to transition metal ions such as Mn(II), Fe(II), Co(II), and Ni(II) to form octahedral complexes of the general formula [ML₂Cl₂(H₂O)₂], where L represents the disulfide ligand.

It is anticipated that "this compound" would behave similarly, donating one of its sulfur atoms to the metal center. The presence of the nitro group in the ortho position and the bromo group in the para position could influence the steric and electronic environment around the sulfur donor atom, potentially affecting the stability and reactivity of the resulting complexes. The general synthetic approach would involve dissolving the disulfide and the metal halide in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating, to facilitate complex formation. The resulting complexes can then be isolated as precipitates and characterized.

Table 1: Representative Synthetic Methods for Metal Complexes with Aromatic Disulfide Ligands

Metal IonLigandReaction ConditionsResulting Complex Type
Mn(II), Fe(II), Co(II), Ni(II)Bis(2-bromophenyl)disulfideEthanolic solution, room temperatureOctahedral [ML₂Cl₂(H₂O)₂]
Cu(I)Pyridyl disulfide derivativesAcetonitrile, room temperaturePolymeric or discrete multinuclear complexes
Pd(II), Pt(II)Thiophenol-derived disulfidesHalogenated solvents, refluxSquare planar [M(L)₂X₂]

Investigation of Metal-Sulfur Bonding and Coordination Geometries

The nature of the metal-sulfur (M-S) bond and the resulting coordination geometry are fundamental aspects of the coordination chemistry of "this compound". Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Far-Infrared (Far-IR) spectroscopy are invaluable for probing the M-S bond. The M-S stretching vibrations typically appear in the Far-IR region (usually below 500 cm⁻¹), and their position can provide insights into the strength of the bond.

X-ray crystallography would be the definitive method to determine the precise coordination geometry and the M-S bond lengths and angles. Based on studies with analogous ligands, it is plausible that "this compound" would favor coordination geometries such as octahedral for first-row transition metals. The electron-withdrawing nature of the nitro and bromo substituents is expected to decrease the electron density on the sulfur atoms, potentially leading to a weaker M-S bond compared to complexes with electron-rich aromatic disulfides. This effect could be observed as a lower frequency for the M-S stretching vibration in the IR spectrum and a longer M-S bond distance in the crystal structure.

Table 2: Expected Spectroscopic and Structural Parameters for Metal Complexes of this compound

ParameterExpected Value/ObservationTechnique
M-S Stretching Frequency250-450 cm⁻¹Far-IR Spectroscopy
Coordination GeometryOctahedral, Tetrahedral, Square PlanarX-ray Crystallography
M-S Bond Length2.2 - 2.6 ÅX-ray Crystallography
Ligand Coordination ModeMonodentateX-ray Crystallography, Spectroscopic analysis

Electrochemical and Photochemical Behavior

The presence of both a reducible disulfide bond and electron-withdrawing nitro groups suggests that "this compound" possesses rich electrochemical and photochemical properties. These characteristics are of interest for applications in areas such as redox sensing, materials science, and photoredox catalysis.

Electrochemical Characterization of Redox Processes

The electrochemical behavior of "this compound" is expected to be dominated by the reduction of the disulfide linkage and the nitro groups. Cyclic voltammetry is a powerful technique to investigate these redox processes. In a typical cyclic voltammogram, the reduction of the disulfide bond to the corresponding thiol (4-bromo-2-nitrothiophenol) is expected to occur via a two-electron, two-proton process. The potential at which this reduction occurs is sensitive to the electronic nature of the substituents on the aromatic ring.

The presence of two strongly electron-withdrawing groups (nitro and bromo) on each phenyl ring would significantly lower the electron density of the S-S bond, making it more susceptible to reduction. Consequently, "this compound" is anticipated to have a less negative reduction potential compared to unsubstituted diphenyl disulfide. The nitro groups themselves are electrochemically active and will also undergo reduction, typically in a multi-step process. The initial one-electron reduction of the nitro group to a radical anion is often reversible.

Table 3: Predicted Redox Potentials for this compound and Related Compounds

CompoundRedox ProcessExpected Epc (V) vs. SCENotes
Diphenyl disulfideS-S reduction to thiolate~ -1.2 VIn aprotic media
Bis(4-nitrophenyl) disulfideS-S reduction to thiolate~ -0.8 VElectron-withdrawing groups facilitate reduction
This compound S-S reduction to thiolate ~ -0.7 V Additive electron-withdrawing effect of Br and NO₂
NitrobenzeneNO₂ reduction to radical anion~ -1.1 VReversible one-electron process
This compound NO₂ reduction to radical anion ~ -0.9 V Potential influenced by other substituents

Note: The presented potential values are estimations and can vary depending on the experimental conditions (solvent, electrolyte, pH).

Studies of Photoreactivity and Light-Induced Chemical Transformations

Aromatic disulfides are known to be photoreactive, and the disulfide bond can undergo homolytic cleavage upon irradiation with ultraviolet (UV) light to generate two thiyl radicals (ArS•). researchgate.net The presence of the nitro groups in "this compound" is expected to influence its photochemical behavior significantly. The nitroaromatic moiety acts as a strong chromophore, likely leading to absorption in the near-UV and visible regions of the electromagnetic spectrum.

Upon photoexcitation, the molecule can undergo intersystem crossing to a triplet state, which can then lead to the homolysis of the relatively weak S-S bond (bond dissociation energy ~60-70 kcal/mol). The resulting 4-bromo-2-nitrophenylthiyl radicals are highly reactive species that can participate in a variety of chemical transformations, such as hydrogen abstraction from solvents, addition to unsaturated bonds, or recombination.

The study of these light-induced transformations is crucial for understanding the potential of "this compound" in applications like photoinitiators for polymerization or as precursors for the synthesis of other sulfur-containing compounds. The quantum yield of the S-S bond cleavage would be a key parameter to quantify the efficiency of this photochemical process.

Table 4: Summary of Expected Photochemical Properties and Reactions of this compound

Property/ReactionDescriptionSignificance
UV-Vis Absorption Expected absorption maxima in the near-UV/visible region due to the nitroaromatic chromophore.Determines the wavelength of light required for photoactivation.
S-S Bond Homolysis Cleavage of the disulfide bond upon photoirradiation to form two 4-bromo-2-nitrophenylthiyl radicals.Generation of reactive intermediates for subsequent chemical reactions.
Thiyl Radical Reactions The generated radicals can undergo hydrogen abstraction, addition to alkenes/alkynes, or dimerization.Forms the basis for applications in photopolymerization and organic synthesis.
Quantum Yield (Φ) A measure of the efficiency of the photochemical cleavage of the S-S bond.Important for optimizing photochemical processes and applications.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Research Gaps

A thorough review of academic and chemical literature reveals a significant research gap concerning Bis(4-bromo-2-nitrophenyl) disulfide. No dedicated studies on its synthesis, characterization, or reactivity appear to have been published. While general methods for the synthesis of diaryl disulfides are well-established, specific procedures and optimization for this particular substituted compound are not documented. For instance, a common route to symmetrical diaryl disulfides involves the reaction of a corresponding aryl halide with a sulfurizing agent. One established method for a related compound, di-o-nitrophenyl disulfide, involves heating o-chloronitrobenzene with sodium sulfide (B99878) and sulfur in an alcoholic solution. orgsyn.org It is plausible that a similar nucleophilic aromatic substitution approach, starting from 4-bromo-1-chloro-2-nitrobenzene, could be a viable synthetic pathway, but this remains speculative without experimental validation.

The absence of published data extends to all other areas of its chemical profile. There is no available information on its physical and chemical properties, such as melting point, solubility, or spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, its reactivity, potential applications, and biological activity are entirely unexplored. This profound lack of information highlights a significant gap in the scientific understanding of substituted nitrophenyl disulfides.

Unexplored Research Avenues and Methodological Challenges

The complete absence of data on this compound presents a wide-open field for fundamental chemical research. The primary unexplored avenue is its synthesis and characterization. A systematic study of its preparation, perhaps by adapting known methods for disulfide synthesis, would be the first crucial step. orgsyn.orgbeilstein-journals.org This would involve optimizing reaction conditions and purifying the final product.

Following a successful synthesis, a full characterization using modern analytical techniques would be necessary. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms in the molecule.

Infrared (IR) spectroscopy to identify the functional groups present.

Mass Spectrometry to determine the molecular weight and fragmentation pattern.

X-ray crystallography to determine the solid-state structure.

A significant methodological challenge would be to develop a safe and efficient synthetic protocol, considering the potential for hazardous byproducts and the reactivity of the nitro and bromo functional groups.

Once characterized, its chemical reactivity could be investigated. For example, the disulfide bond is known to be susceptible to cleavage by reducing agents, and the nitro groups could potentially be reduced to amines, opening up further synthetic possibilities. The influence of the bromo and nitro substituents on the reactivity of the disulfide bond and the aromatic rings would be a key area of investigation.

Potential for Further Interdisciplinary Research and Innovations

While currently speculative, the structural motifs within this compound suggest potential avenues for interdisciplinary research. Disulfide bonds are crucial in biochemistry, particularly in protein structure and redox regulation. The presence of nitro and bromo groups could impart interesting electronic and steric properties to the molecule.

For instance, some nitrophenyl-containing compounds have applications in chemical sensing and as building blocks in medicinal chemistry. nih.gov Unsymmetrical disulfides with nitrophenyl substituents have been noted for their potential antimicrobial activity, where the nitrophenylthio group acts as a leaving group. nih.gov If this compound were to be synthesized and its disulfide bond selectively cleaved, it could potentially serve as a reagent for introducing the 4-bromo-2-nitrophenylthio group onto other molecules of interest, such as proteins or other bioactive compounds.

Furthermore, the bromo-substituents provide a handle for further functionalization through cross-coupling reactions, which could lead to the development of novel materials or probes for biological systems. However, any potential application remains entirely hypothetical until the fundamental chemistry of this compound is established. The journey from a complete unknown to a molecule with tangible applications would require significant and dedicated research efforts, starting from the most basic synthetic and characterization studies.

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